Certified Purity and Traceability for ANDA-Quality Impurity Profiling of Oseltamivir API
5-Azido Oseltamivir is supplied with a certified purity of ≥98% (HPLC) and is accompanied by a comprehensive Certificate of Analysis (CoA) including HPLC, NMR, and MS data, ensuring full characterization compliant with regulatory guidelines . In contrast, generic or in-house synthesized azide intermediates lack the validated documentation and traceability to pharmacopeial standards (USP/EP) required for ANDA submissions [1]. This directly impacts the ability to meet the stringent impurity identification thresholds defined by ICH Q3A/Q3B.
| Evidence Dimension | Certified Purity and Documentation |
|---|---|
| Target Compound Data | ≥98% (HPLC) with full CoA (HPLC, NMR, MS) and optional traceability to USP/EP |
| Comparator Or Baseline | Generic azide intermediates: Variable purity (typically 90-95%), no validated CoA, no pharmacopeial traceability |
| Quantified Difference | 3-8% higher certified purity; presence of validated analytical documentation |
| Conditions | HPLC purity analysis; Certificate of Analysis from accredited supplier |
Why This Matters
For ANDA filers, the availability of a fully characterized, high-purity reference standard with traceable documentation is a non-negotiable requirement for demonstrating analytical method validity and ensuring batch-to-batch consistency of Oseltamivir API.
- [1] SynZeal. 5-Azido Oseltamivir (CAS 204255-06-1) Product Page. View Source
